1,8-Diazaspiro[4.5]decane dihydrochloride
Overview
Description
“1,8-Diazaspiro[4.5]decane dihydrochloride” is a chemical compound with the CAS Number: 1159822-20-4 . It has a molecular weight of 213.15 and its molecular formula is C8H18Cl2N2 . It is stored in an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “1,8-Diazaspiro[4.5]decane dihydrochloride” is 1S/C8H16N2.2ClH/c1-2-8(10-5-1)3-6-9-7-4-8;;/h9-10H,1-7H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
As mentioned earlier, “1,8-Diazaspiro[4.5]decane dihydrochloride” is a solid compound stored in an inert atmosphere at a temperature between 2-8°C . It has a molecular weight of 213.15 and its molecular formula is C8H18Cl2N2 .
Scientific Research Applications
Radioprotective Properties
A derivative of 1,8-Diazaspiro[4.5]decane dihydrochloride, specifically 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, has shown potential as a radioprotective agent. It was found to offer protection against lethal doses of X-radiation in mice when administered intraperitoneally at specific dosages. This study indicates the compound's utility in mitigating radiation damage, which could have implications for medical treatments involving radiation exposure (Shapiro, Tansy, & Elkin, 1968).
Supramolecular Arrangements
The compound's molecular and crystal structures have been investigated for understanding its supramolecular arrangements. Studies on 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and related compounds show how the substituents on the cyclohexane ring influence supramolecular configurations. These studies are significant in the field of crystal engineering and materials science, where molecular design plays a crucial role (Graus et al., 2010).
Structural and Conformational Analysis
Detailed structural analysis using NMR techniques has been conducted on various 1,8-Diazaspiro[4.5]decane derivatives. This research is critical for understanding the relative stereochemistry of these compounds, which is essential in the development of pharmaceuticals and other chemicals (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Drug Discovery and Synthesis
1,8-Diazaspiro[4.5]decane dihydrochloride has inspired the synthesis of novel spiro scaffolds in drug discovery. These scaffolds are designed to be versatile in generating a lead generation library for potential therapeutic agents (Jenkins et al., 2009).
Analysis of Substituent Effects
Research has been conducted on how substituents affect the properties of spirohydantoin derivatives, including those related to 1,8-Diazaspiro[4.5]decane dihydrochloride. This includes studies on their conformational preferences and crystal packing, offering insights crucial for material design and pharmaceutical applications (Lazić et al., 2022).
Muscarinic Receptor Binding Studies
Compounds derived from 1,8-Diazaspiro[4.5]decane dihydrochloride have been evaluated for their muscarinic receptor binding affinity. This research contributes to the understanding of these compounds' potential as muscarinic agonists, which has implications in treating neurological disorders (Ishihara et al., 1992).
Novel Synthesis of N-Heterocycles
1,8-Diazaspiro[4.5]decane dihydrochloride has been used as a starting material in the synthesis of various N-heterocycles. These synthetic routes are significant for creating novel compounds with potential biological activities (El-Saghier et al., 2010).
Safety and Hazards
The compound is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity (single exposure; respiratory tract irritation, category 3) . The safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 1,8-Diazaspiro[4.5]decane dihydrochloride is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
1,8-Diazaspiro[4.5]decane dihydrochloride acts as an inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The inhibition of RIPK1 by 1,8-Diazaspiro[4.5]decane dihydrochloride affects the necroptosis pathway . Necroptosis is a key form of programmed cell death and is considered a significant driver of various inflammatory diseases .
Result of Action
The inhibition of RIPK1 by 1,8-Diazaspiro[4.5]decane dihydrochloride results in significant anti-necroptotic effects . For instance, one of the derivatives of 1,8-Diazaspiro[4.5]decane dihydrochloride, compound 41, showed significant inhibitory activity against RIPK1 and exhibited notable anti-necroptotic effects in a U937 cell necroptosis model .
Action Environment
The action environment of 1,8-Diazaspiro[4.5]decane dihydrochloride can influence its action, efficacy, and stability. For instance, the compound is stored in an inert atmosphere at 2-8°C
properties
IUPAC Name |
1,8-diazaspiro[4.5]decane;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-8(10-5-1)3-6-9-7-4-8;;/h9-10H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHOLJXKVDTBGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679473 | |
Record name | 1,8-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diazaspiro[4.5]decane dihydrochloride | |
CAS RN |
1159822-20-4 | |
Record name | 1,8-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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